

Physiological Effects of 11-trans-Leukotriene C4 Administration: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Its isomer, **11-trans-Leukotriene C4** (11-trans-LTC4), is formed via temperature-dependent isomerization of LTC4 and is also produced in smaller quantities by certain inflammatory cells, such as human mast cells and equine eosinophils.[1] While much of the existing research focuses on LTC4, studies indicate that 11-trans-LTC4 is nearly equipotent in its biological activities, particularly in inducing smooth muscle contraction.
[1] This guide provides a comprehensive overview of the physiological effects of 11-trans-LTC4 administration, drawing on data from both direct studies and closely related findings for LTC4. It is intended to serve as a technical resource for researchers and professionals in drug development.

Core Physiological Effects

The administration of 11-trans-LTC4, and by extension LTC4, elicits a range of physiological responses, primarily mediated through the activation of cysteinyl leukotriene (CysLT) receptors. The key physiological systems affected are the respiratory and cardiovascular systems, along with a significant role in the inflammatory cascade.

Respiratory Effects



Cysteinyl leukotrienes are potent bronchoconstrictors. Administration of these mediators leads to a significant increase in airway resistance and a decrease in dynamic lung compliance.

Quantitative Data on Respiratory Effects of Cysteinyl Leukotrienes

Parameter	Agonist	Animal Model	Tissue/Prep aration	Potency (EC50/Conc entration)	Reference
Contraction	LTC4	Guinea Pig	Lung Parenchymal Strip	~1 nM	[2][3]
Contraction	LTC4	Guinea Pig	Tracheal Rings	~1 nM	[3]
Bronchoconst riction	LTC4	Guinea Pig	In vivo (intravenous)	0.3-3 μg/kg	[4]
Bronchoconst riction	LTC4	Guinea Pig	In vivo (aerosol)	0.2 μg/ml	[4]

Cardiovascular Effects

The cardiovascular effects of cysteinyl leukotrienes are complex, involving direct actions on vascular and cardiac smooth muscle, as well as indirect effects through the release of other vasoactive mediators. Key effects include coronary vasoconstriction, alterations in blood pressure, and negative inotropic effects on the heart.

Quantitative Data on Cardiovascular Effects of Cysteinyl Leukotrienes



Parameter	Agonist	Animal Model	Effect	Dosage	Reference
Coronary Blood Flow	LTC4	Pig	80 ± 9% decrease	3 μg (intracoronary)	[5]
Coronary Blood Flow	LTC4	Sheep	26.5 ± 3.7% decrease	1.6 x 10 ⁻¹⁰ mole (intracoronary	[6]
Myocardial Contractility	LTC4	Sheep	18.1 ± 3.2% decrease in systolic shortening	1.6 x 10 ⁻¹⁰ mole (intracoronary	[6]
Systemic Arterial Pressure	LTC4	Rat	Transient rise of 16 mmHg, followed by a sustained decrease of 18 mmHg	4 μg/kg (i.v.)	[7]
Cardiac Output	LTC4	Rat	Decrease of 32-36 ml/min	4 μg/kg (i.v.)	[7]
Heart Rate	LTC4	Rat	Decrease of 15-21 beats/min	4 μg/kg (i.v.)	[7]

Receptor Binding Affinity

Studies on guinea pig ileum have provided a direct quantitative comparison of the binding affinities of 11-trans-LTC4 and LTC4 to cysteinyl leukotriene receptors, supporting the observation of their near-equipotent biological activity.

Binding Affinity of 11-trans-LTC4 and LTC4

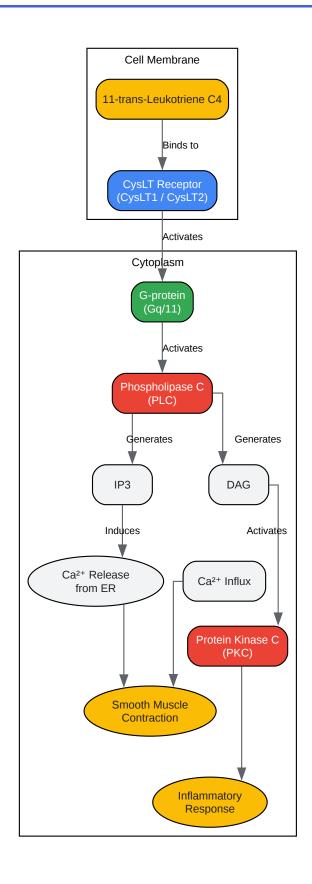


Ligand	Preparation	рКі	Reference
11-trans-Leukotriene C4	Guinea Pig Ileum	6.58	[1]
Leukotriene C4	Guinea Pig Ileum	6.42	[1]

Signaling Pathways

11-trans-Leukotriene C4 exerts its effects by binding to and activating CysLT receptors, primarily CysLT1 and CysLT2 receptors. These are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events.





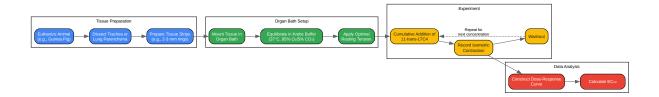
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Cysteinyl Leukotriene Signaling Pathway.



Experimental Protocols In Vitro Assessment of Smooth Muscle Contraction (Isolated Organ Bath)

This protocol is designed to measure the contractile response of isolated smooth muscle tissue, such as guinea pig trachea or lung parenchyma, to 11-trans-LTC4.



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Isolated Organ Bath Experimental Workflow.

Methodology:

- Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea or lung parenchyma in cold Krebs-Henseleit solution. Prepare tissue strips (e.g., tracheal rings or parenchymal strips of approximately 10x2x2 mm).
- Mounting: Suspend the tissue strips in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
- Equilibration and Tension: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes. Apply an optimal resting tension (e.g., 1 g for guinea pig trachea).

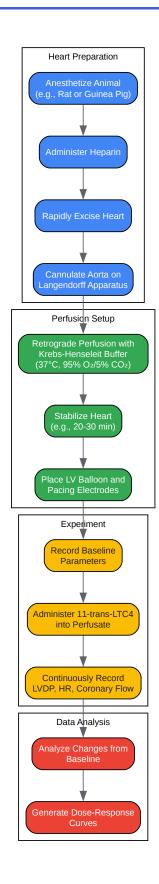


- Agonist Administration: Add cumulative concentrations of 11-trans-LTC4 to the organ bath.
 Record the contractile response until a plateau is reached at each concentration.
- Data Analysis: Construct a dose-response curve and calculate the EC₅₀ value to determine the potency of 11-trans-LTC4.

Ex Vivo Assessment of Cardiovascular Effects (Langendorff Heart Preparation)

This protocol allows for the study of the direct effects of 11-trans-LTC4 on cardiac function and coronary blood flow in an isolated perfused heart.





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